

Application Notes and Protocols for Enzymatic Reactions Involving Methyl 15-Hydroxypentadecanoate

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Compound of Interest

Compound Name: *Methyl 15-Hydroxypentadecanoate*

Cat. No.: *B025149*

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These application notes provide detailed protocols and data for two key enzymatic reactions utilizing **Methyl 15-Hydroxypentadecanoate** as a substrate: lipase-catalyzed macrolactonization for the synthesis of the valuable fragrance cyclopentadecanolide, and feruloyltransferase-catalyzed acylation, a key step in the biosynthesis of the plant polymer suberin.

Lipase-Catalyzed Macrolactonization of Methyl 15-Hydroxypentadecanoate

This protocol details the enzymatic synthesis of cyclopentadecanolide, a macrocyclic musk, from **Methyl 15-Hydroxypentadecanoate** via intramolecular transesterification catalyzed by a lipase from *Candida* sp. This biocatalytic approach offers a green alternative to chemical synthesis methods.

Experimental Protocol

Materials:

- **Methyl 15-Hydroxypentadecanoate**

- Lipase from *Candida* sp. (e.g., Novozym 435, an immobilized *Candida antarctica* lipase B)
- Organic solvent (e.g., n-heptane)
- Phosphate buffer (pH 6.0-6.5)
- Ultrasonic bath
- Shaking incubator
- Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

- Reaction Setup (Biphasic System):
 - Prepare a solution of **Methyl 15-Hydroxypentadecanoate** in the chosen organic solvent at a concentration of 8 mmol/L.
 - Add an equal volume of phosphate buffer (pH 6.0-6.5) to create a biphasic system.
 - Add the lipase preparation to the reaction mixture. The optimal enzyme amount should be determined empirically, but a starting point is to use a significant excess to ensure the reaction is not enzyme-limited.
- Ultrasonication:
 - Place the reaction vessel in an ultrasonic bath and sonicate for 30 minutes at an output power of 200 W. This step is crucial for enhancing the reaction rate in the biphasic system.
- Incubation:
 - Transfer the reaction vessel to a shaking incubator set at 40°C and 180 rpm.
 - Incubate for 72 hours. The reaction progress can be monitored by taking aliquots from the organic phase at different time points.
- Product Analysis:

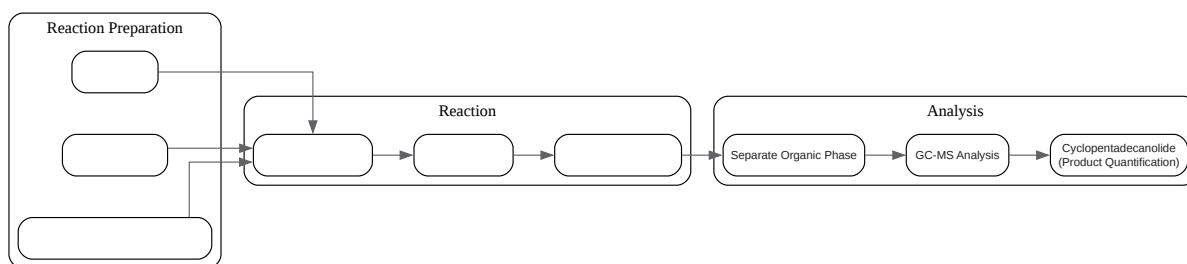
- After 72 hours, separate the organic phase.
- Analyze the organic phase by GC-MS to identify and quantify the product, cyclopentadecanolide.

Quantitative Data Summary:

The following table summarizes the optimized reaction conditions for the lipase-catalyzed macrolactonization of **Methyl 15-Hydroxypentadecanoate**. The biphasic system demonstrated a significantly higher yield compared to a purely organic system.

Parameter	Optimal Value
Substrate	Methyl 15-Hydroxypentadecanoate
Enzyme	Lipase from Candida sp.
Reaction System	Biphasic (Organic Solvent/Water)
Substrate Concentration	8 mmol/L
Temperature	40°C
pH	6.0 - 6.5
Agitation	180 r/min
Ultrasonication Time	30 min
Ultrasonication Power	200 W
Reaction Time	72 hours
Product	Cyclopentadecanolide
Yield (Biphasic System)	47.77 x 10 ⁻³ mg/U
Yield (Organic System)	3.285 times lower than biphasic

Workflow Diagram



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Figure 1: Workflow for Lipase-Catalyzed Macrolactonization.

ALIPHATIC SUBERIN FERULOYL TRANSFERASE (ASFT) Catalyzed Feruloylation

This protocol describes an in vitro enzyme assay for ALIPHATIC SUBERIN FERULOYL TRANSFERASE (ASFT) from *Arabidopsis thaliana*, using **Methyl 15-Hydroxypentadecanoate** as an acyl acceptor.[1][2] ASFT is a member of the BAHD family of acyltransferases and is essential for the incorporation of ferulate into the suberin polymer in plants.[1][2]

Experimental Protocol

Materials:

- Recombinant ASFT protein (expressed in *E. coli*)
- **Methyl 15-Hydroxypentadecanoate**
- Ferulic acid
- Adenosine triphosphate (ATP)

- Coenzyme A (CoASH)
- Recombinant 4-coumarate:coenzyme A ligase (4CL) for in situ generation of feruloyl-CoA^[1]
- Reaction buffer (e.g., potassium phosphate buffer, pH 7.5)
- LC-MS for product detection and analysis

Procedure:

- Reaction Mixture Preparation:
 - In a microcentrifuge tube, prepare the reaction mixture containing:
 - Reaction buffer
 - Ferulic acid
 - ATP
 - CoASH
 - Recombinant 4CL
 - Pre-incubate the mixture to allow for the synthesis of feruloyl-CoA.
- Enzyme Assay:
 - Add **Methyl 15-Hydroxypentadecanoate** to the reaction mixture.
 - Initiate the reaction by adding the recombinant ASFT protein.
 - Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
- Reaction Termination and Product Extraction:
 - Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

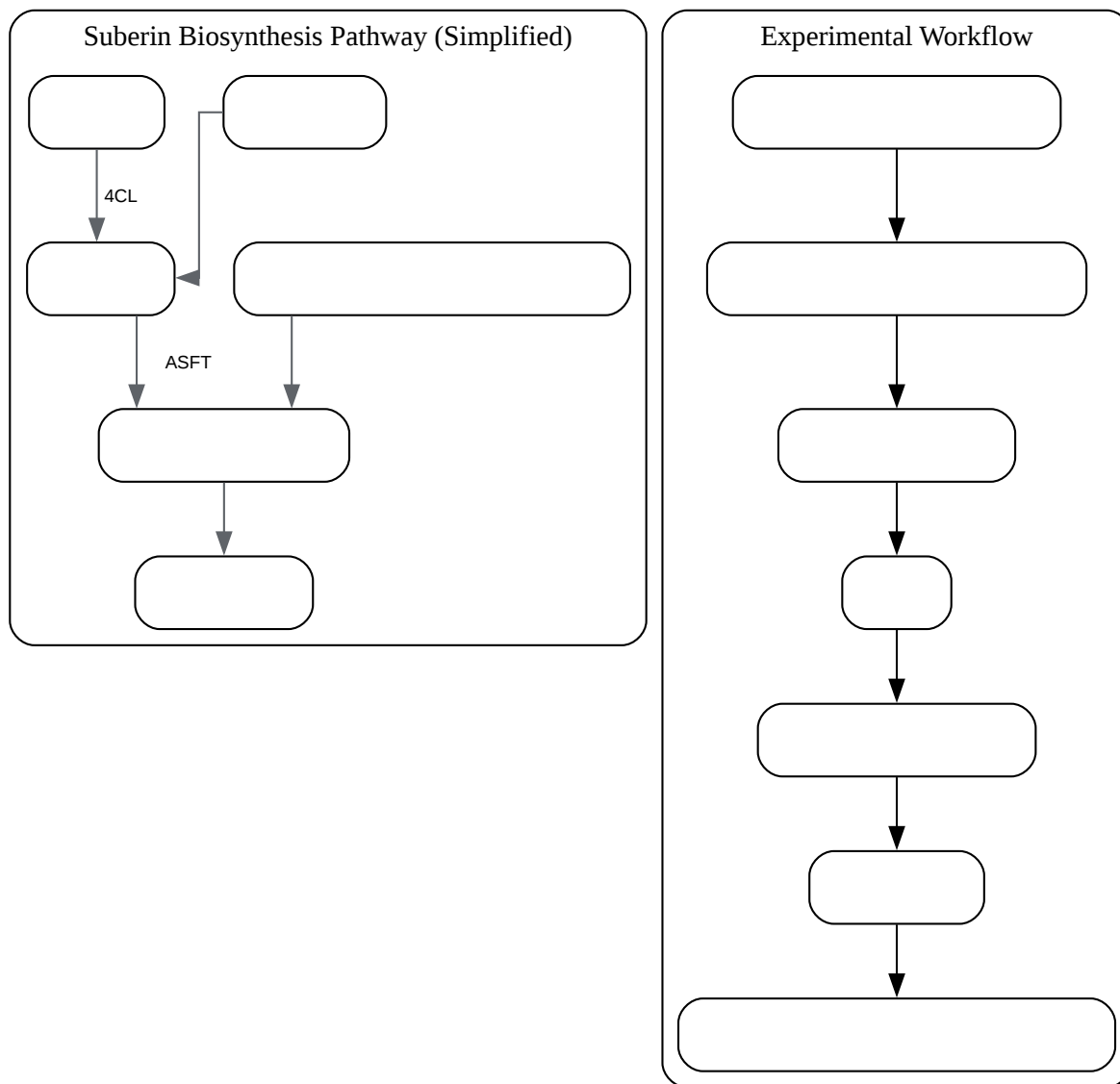
- Vortex thoroughly and centrifuge to separate the phases.
- Transfer the organic phase containing the product to a new tube and evaporate the solvent.
- Product Analysis:
 - Resuspend the dried extract in a suitable solvent (e.g., methanol).
 - Analyze the sample by LC-MS to identify and quantify the formation of methyl 15-(feruloyloxy)pentadecanoate.

Quantitative Data Summary:

The following table provides a general framework for the components of the ASFT enzyme assay. Specific concentrations should be optimized for each experimental setup.

Component	Role
Methyl 15-Hydroxypentadecanoate	Acyl acceptor substrate
Feruloyl-CoA	Acyl donor substrate (generated in situ)
Ferulic Acid	Precursor for feruloyl-CoA
ATP & CoASH	Cofactors for feruloyl-CoA synthesis
4-coumarate:coenzyme A ligase (4CL)	Enzyme for in situ feruloyl-CoA synthesis ^[1]
Recombinant ASFT	Enzyme of interest
Reaction Buffer	Maintains optimal pH
Product	Methyl 15-(feruloyloxy)pentadecanoate

Signaling Pathway and Experimental Workflow Diagram



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Figure 2: ASFT-Catalyzed Feruloylation Pathway and Workflow.

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References

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- 2. Identification of an Arabidopsis feruloyl-coenzyme A transferase required for suberin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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